Hibital
Overview
Description
Hibital is a synthetic compound that has been used in various scientific experiments in recent years. It is a versatile compound that can be used to study a variety of biochemical and physiological processes.
Scientific Research Applications
Neuroprotection in Hypoxic-Ischemic Encephalopathy (HIE)
Research has explored the use of phenobarbital in infants with hypoxic-ischemic encephalopathy (HIE). Phenobarbital was given before therapeutic hypothermia to assess if it augments the neuroprotective efficacy of hypothermia. However, the treatment did not improve outcomes related to neonatal death or post-hypothermia brain MRI abnormalities (Sarkar et al., 2012).
Advanced Bioluminescent Tagging in Research
HiBiT, a luminescent peptide, has been used in scientific research for tagging endogenous proteins, enhancing the understanding of intracellular signaling pathways. The HiBiT peptide, due to its small size, does not significantly impact intracellular processes and allows sensitive quantitation in regulated expression and covalent modifications of proteins (Schwinn et al., 2017).
Use in Oncolytic Viral Therapy
HiBiT has also been utilized in oncolytic viral therapy research. It was engineered into an oncolytic adenovirus, enabling the bioluminescent imaging of viral infection. This aids in the quantitative monitoring of viral transduction and persistence in tumor cells, providing valuable insights for virological studies (Gaspar et al., 2020).
Investigation of Tumor Promotion
Studies have indicated that phenobarbital can selectively promote initiated cells with reduced levels of transforming growth factor-β (TGFβ) receptors. This research provides insights into the mechanistic role of TGFβ in phenobarbital-induced liver tumor promotion, contributing to the understanding of carcinogenesis (Mansbach et al., 1996).
Enhancing Research on HIV-1
HiBiT-tagged viruses have been developed for super-rapid and highly accurate quantitative assays of HIV-1/lentivirus production. This facilitates cost-effective and efficient virological studies, which can be crucial for screening future antiviral drugs (Ozono et al., 2020).
properties
IUPAC Name |
benzyl 4-carbamoylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-12(17)15-6-8-16(9-7-15)13(18)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRGIGGOVTZKCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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